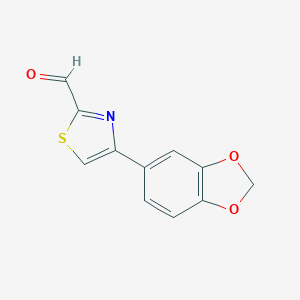

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde is an organic compound that features a benzodioxole ring fused to a thiazole ring with an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde typically involves the condensation of 1,3-benzodioxole derivatives with thiazole precursors. One common method includes the reaction of 1,3-benzodioxole-5-carbaldehyde with thioamide under acidic conditions to form the thiazole ring . The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid.

Reduction: 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Wirkmechanismus

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and thiazole functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid: An oxidized derivative with potential biological activities.

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-methanol: A reduced derivative with different chemical properties.

1,3-Benzodioxole derivatives: Compounds with similar benzodioxole rings but different functional groups.

Uniqueness

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both a benzodioxole and a thiazole ring in its structure, which imparts distinct chemical and biological properties. Its aldehyde functional group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial effects. The compound's structure and related derivatives are also discussed in terms of their mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H7NO3S. The thiazole ring and the benzodioxole moiety contribute to its biological activity. The compound exhibits a significant structural similarity to other bioactive compounds that have demonstrated various pharmacological effects.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives, including this compound. In vitro assays showed that related compounds effectively inhibit α-amylase, an enzyme involved in carbohydrate metabolism. For instance, derivative compounds demonstrated IC50 values ranging from 0.68 to 0.85 µM against α-amylase, indicating strong inhibitory activity .

In vivo studies using streptozotocin-induced diabetic mice revealed that these compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with selected benzodioxol derivatives . This suggests that compounds based on this scaffold could be developed as new antidiabetic agents.

Anticancer Activity

The anticancer properties of this compound have been explored through various assays. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 26 to 65 µM . Notably, these compounds showed minimal toxicity towards normal cells (IC50 > 150 µM), highlighting their potential therapeutic index.

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |

|---|---|---|---|---|

| Benzodioxol Derivative A | MCF-7 | 30 | Hek293t | >150 |

| Benzodioxol Derivative B | A549 | 45 | Hek293t | >150 |

| Benzodioxol Derivative C | HeLa | 26 | Hek293t | >150 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that related benzodioxol derivatives exhibit greater anti-inflammatory activity compared to curcumin, a well-known anti-inflammatory agent . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Benzodioxole derivatives have shown promising antimicrobial properties against various bacterial strains. In particular, compounds derived from the benzodioxol scaffold demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 12.4 µM to over 50 µM . This antimicrobial activity underscores the versatility of the benzodioxole structure in drug development.

The biological activities of this compound can be attributed to its ability to modulate key metabolic pathways:

- α-Amylase Inhibition : By inhibiting α-amylase, the compound helps regulate glucose absorption in the intestine, thus controlling blood sugar levels.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells through modulation of signaling pathways involved in cell proliferation and apoptosis.

- Inflammatory Pathway Modulation : The anti-inflammatory effects may arise from the downregulation of pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

Several case studies have documented the efficacy of benzodioxole derivatives in preclinical models:

- Diabetes Management : A study demonstrated that administration of a specific benzodioxole derivative significantly improved glycemic control in diabetic mice models.

- Cancer Treatment : Another investigation showed that a derivative led to a reduction in tumor size in xenograft models without affecting normal tissue integrity.

Eigenschaften

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S/c13-4-11-12-8(5-16-11)7-1-2-9-10(3-7)15-6-14-9/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEMIKQHEIXAPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.